1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole
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Overview
Description
1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, dimethylphenyl group, sulfonyl group, and a benzotriazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 1-(2-methoxy-4,5-dimethylphenyl)benzotriazole using sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent and conditions.
Substitution: The benzotriazole moiety allows for nucleophilic substitution reactions, where nucleophiles can replace the sulfonyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzotriazole moiety can also interact with aromatic residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar compounds to 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole include other sulfonyl-substituted benzotriazoles and methoxy-substituted aromatic compounds. What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. For example, compounds like 1-(2-methoxyphenyl)sulfonylbenzotriazole or 1-(4,5-dimethylphenyl)sulfonylbenzotriazole may share some similarities but lack the specific combination of methoxy and dimethyl groups that confer distinct reactivity and applications.
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-5-6-14-13(7-10)17-18-19(14)23(20,21)16-9-12(3)11(2)8-15(16)22-4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPBUTAEZBFGQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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